CY-09

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

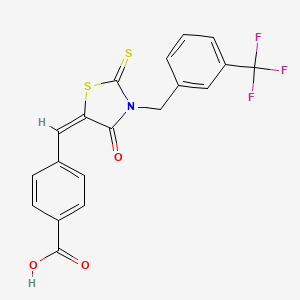

4-[(E)-[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTINRHPPGAPLD-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)O)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of CY-09: A Direct Inhibitor of the NLRP3 Inflammasome

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

CY-09 is a potent and selective small-molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide delineates the molecular mechanism of action of this compound, detailing its direct interaction with the NLRP3 protein and the subsequent downstream consequences on inflammasome assembly and activation. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of this compound's function.

Direct Interaction with the NLRP3 Protein

This compound exerts its inhibitory effect through direct binding to the NLRP3 protein, a multi-domain intracellular sensor.[1][2][3][4][5][6][7][8] This interaction has been confirmed through various experimental approaches, including pull-down assays utilizing biotinylated this compound.

Binding Site within the NACHT Domain

Specifically, this compound targets the ATP-binding motif, also known as the Walker A motif, located within the central NACHT domain (also termed the NBD domain) of the NLRP3 protein.[1][2][3][7][8][9] The NACHT domain is a critical component for the oligomerization and activation of NLRP3. The binding affinity of this compound to the NLRP3 NACHT domain has been quantified with a dissociation constant (Kd) of 500 nM.[5][6]

Inhibition of NLRP3 ATPase Activity

The binding of this compound to the ATP-binding site of the NACHT domain directly interferes with the protein's enzymatic function.[1][2][3][4][6][7][8][9] This results in the inhibition of the intrinsic ATPase activity of NLRP3. The hydrolysis of ATP by the NACHT domain is an essential step for the conformational changes required for NLRP3 activation and subsequent inflammasome assembly.

Downstream Consequences of NLRP3 Inhibition

By inhibiting the ATPase activity of NLRP3, this compound effectively prevents the downstream signaling cascade that leads to an inflammatory response.

Suppression of Inflammasome Assembly

The inhibition of NLRP3's ATPase activity blocks the subsequent oligomerization of NLRP3 monomers.[1][2][3][6] This, in turn, prevents the recruitment of the adaptor protein, apoptosis-associated speck-like protein containing a CARD (ASC), and the formation of the complete NLRP3 inflammasome complex.

Inhibition of Caspase-1 Activation and Cytokine Maturation

The assembly of the NLRP3 inflammasome is a prerequisite for the activation of pro-caspase-1. Consequently, by preventing inflammasome formation, this compound suppresses the auto-cleavage and activation of caspase-1.[1][2][7] Active caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Therefore, this compound treatment leads to a significant reduction in the secretion of mature IL-1β and IL-18.[1][2][7][10][11]

Specificity of this compound

This compound demonstrates a high degree of selectivity for the NLRP3 inflammasome. Studies have shown that it does not inhibit other known inflammasomes, such as the AIM2 (absent in melanoma 2) and NLRC4 (NLR family CARD domain-containing protein 4) inflammasomes.[2][3] Furthermore, this compound's inhibitory action is specific to the activation step of the NLRP3 inflammasome and does not interfere with the initial priming step induced by stimuli like lipopolysaccharide (LPS).[2][3] The ATPase activity of other NLR proteins, including NLRP1, NLRC4, NOD2, and RIG-I, is also not affected by this compound.[6]

Summary of Quantitative Data

| Parameter | Value | Description | Reference |

| Binding Affinity (Kd) | 500 nM | Dissociation constant for the binding of this compound to the NLRP3 NACHT domain. | [5][6] |

| Effective Concentration | 1-10 µM | Dose-dependent inhibition of caspase-1 activation and IL-1β secretion in LPS-primed bone marrow-derived macrophages (BMDMs). | [2][3] |

| Cytochrome P450 Inhibition (IC50) | 1A2: 18.9 µM | Half-maximal inhibitory concentration against major cytochrome P450 enzymes. | [4] |

| 2C9: 8.18 µM | [4] | ||

| 2C19: >50 µM | [4] | ||

| 2D6: >50 µM | [4] | ||

| 3A4: 26.0 µM | [4] | ||

| Pharmacokinetics (in mice) | Half-life: 2.4 h | Pharmacokinetic parameters following intravenous or oral administration in C57BL/6J mice. | [4] |

| Bioavailability: 72% | [4] |

Visualizing the Mechanism and Experimental Workflows

Signaling Pathway of this compound Action

References

- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. rndsystems.com [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CY-09 in Innate Immunity Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system represents the body's first line of defense against invading pathogens and cellular damage. A critical component of this system is the inflammasome, a multi-protein complex that triggers inflammatory responses. The NOD-like receptor protein 3 (NLRP3) inflammasome has garnered significant attention due to its implication in a wide array of inflammatory and autoimmune diseases. Consequently, the development of specific inhibitors targeting NLRP3 is a major focus of therapeutic research. This technical guide provides an in-depth overview of CY-09, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization, offering a comprehensive resource for researchers in the field of innate immunity and drug discovery.

Introduction to this compound

This compound is a selective and direct inhibitor of the NLRP3 inflammasome[1][2]. It has emerged as a valuable tool for studying the role of NLRP3 in various pathological conditions and as a promising therapeutic candidate for NLRP3-driven diseases[2][3]. Unlike many other anti-inflammatory agents that have broad effects, this compound's specificity for NLRP3 allows for a more targeted approach to modulating the innate immune response[2][3]. Its ability to directly bind to and inhibit NLRP3 provides a clear mechanism of action, making it an ideal probe for dissecting the intricacies of inflammasome signaling.

Mechanism of Action of this compound

This compound exerts its inhibitory effect by directly targeting the NLRP3 protein itself. The core of its mechanism lies in its ability to interfere with the ATPase activity of the NLRP3 NACHT domain, which is essential for inflammasome assembly and activation[1][2][3].

Direct Binding to the NLRP3 NACHT Domain

This compound directly binds to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain of NLRP3[1][4][5]. This interaction has been confirmed through various biochemical and biophysical assays, including pull-down assays using biotinylated this compound and microscale thermophoresis (MST)[1][3]. The binding is specific to NLRP3, as this compound does not show significant binding to other innate immune sensors like NOD1, NOD2, AIM2, or NLRC4[2].

Inhibition of NLRP3 ATPase Activity

The binding of this compound to the ATP-binding site of the NACHT domain competitively inhibits the ATPase activity of NLRP3[1][2][3]. This enzymatic activity is a critical prerequisite for the conformational changes and oligomerization of NLRP3 that lead to the formation of a functional inflammasome complex[3]. By preventing ATP hydrolysis, this compound effectively locks NLRP3 in an inactive state.

Suppression of Inflammasome Assembly and Activation

The inhibition of NLRP3 ATPase activity by this compound has downstream consequences on the assembly of the inflammasome. Specifically, this compound has been shown to:

-

Inhibit NLRP3 Oligomerization: By blocking the ATPase-dependent conformational changes, this compound prevents the self-oligomerization of NLRP3 monomers, a crucial initial step in inflammasome formation[1][2].

-

Block ASC Oligomerization: The inhibition of NLRP3 oligomerization subsequently prevents the recruitment and oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) into large "specks"[1][2].

-

Prevent Caspase-1 Activation and IL-1β Secretion: As a result of the stalled inflammasome assembly, the proximity-induced auto-activation of pro-caspase-1 is blocked. This, in turn, prevents the cleavage and maturation of the pro-inflammatory cytokines IL-1β and IL-18[1][2].

The signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound are depicted in the following diagram:

Quantitative Data for this compound

The following tables summarize the key quantitative parameters that define the potency, selectivity, and pharmacokinetic profile of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type / Assay Condition | Reference |

| NLRP3 Binding Affinity (Kd) | 500 nM | Purified GFP-NLRP3 protein (MST assay) | [6] |

| Effective Concentration | 1 - 10 µM | LPS-primed bone marrow-derived macrophages (BMDMs) | [1][2] |

| NLRP3 ATPase Inhibition | 0.1 - 1 µM | Purified human NLRP3 | [3][7] |

Table 2: Cytochrome P450 Inhibition Profile of this compound

| Enzyme | IC50 (µM) | Reference |

| CYP1A2 | 18.9 | [6][8] |

| CYP2C9 | 8.18 | [6][8] |

| CYP2C19 | >50 | [6][8] |

| CYP2D6 | >50 | [6][8] |

| CYP3A4 | 26.0 | [6][8] |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Half-life (t½) | 2.4 h | Single i.v. or oral dose in C57BL/6J mice | [8] |

| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | Single i.v. or oral dose in C57BL/6J mice | [8] |

| Bioavailability | 72% | Single i.v. or oral dose in C57BL/6J mice | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assays

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified NLRP3.

Materials:

-

Purified recombinant human NLRP3 protein

-

This compound

-

Reaction Buffer (specific composition may vary, a common buffer includes 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Ultra-Pure ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar phosphate detection reagent

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add purified NLRP3 protein to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 25 µM.

-

Incubate the plate for 40 minutes at 37°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the ADP concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

This assay visualizes the effect of this compound on the formation of ASC specks, a hallmark of inflammasome activation.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

Lipopolysaccharide (LPS)

-

Nigericin or other NLRP3 activators (e.g., ATP, MSU)

-

This compound

-

Opti-MEM

-

Lysis Buffer (e.g., Triton X-100 based buffer)

-

Cross-linking agent (e.g., DSS)

-

SDS-PAGE and Western blot reagents

-

Anti-ASC antibody

Procedure:

-

Seed BMDMs in 6-well plates and culture overnight.

-

Prime the cells with 1 µg/ml LPS in Opti-MEM for 2-3 hours.

-

Treat the cells with varying concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with an NLRP3 activator (e.g., 5 µM nigericin for 30 minutes).

-

Lyse the cells with a mild lysis buffer.

-

Centrifuge the lysates at a low speed (e.g., 5000 x g) to pellet the ASC oligomers.

-

Wash the pellet and resuspend in a buffer containing a cross-linking agent like DSS to stabilize the oligomers.

-

Analyze the cross-linked pellets by SDS-PAGE and Western blot using an anti-ASC antibody. The presence of high molecular weight bands corresponding to ASC oligomers will be reduced in this compound-treated samples.

The following diagram illustrates the workflow for the ASC oligomerization assay:

This assay quantifies the amount of mature IL-1β released from cells, a key downstream indicator of inflammasome activation.

Materials:

-

BMDMs or human peripheral blood mononuclear cells (PBMCs)

-

LPS

-

NLRP3 activator (e.g., nigericin, ATP)

-

This compound

-

Cell culture medium

-

Human or mouse IL-1β ELISA kit

Procedure:

-

Seed cells in a 96-well plate.

-

Prime the cells with LPS (e.g., 500 ng/ml for 3 hours).

-

Pre-treat the cells with different concentrations of this compound for 30 minutes.

-

Stimulate with an NLRP3 activator (e.g., 5 µM nigericin for 30 minutes or 5 mM ATP for 1 hour).

-

Collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.

In Vivo Models

This model mimics the inflammatory response seen in gout, which is known to be NLRP3-dependent.

Animals:

-

C57BL/6J mice

Materials:

-

Monosodium urate (MSU) crystals

-

This compound

-

Vehicle (e.g., 10% DMSO, 10% Solutol HS 15, 80% saline)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Administer this compound (e.g., 40 mg/kg) or vehicle to the mice via intraperitoneal (i.p.) injection.

-

After 30 minutes, induce peritonitis by i.p. injection of MSU crystals (e.g., 1 mg per mouse).

-

After 6 hours, euthanize the mice and perform a peritoneal lavage with ice-cold PBS.

-

Collect the peritoneal fluid and centrifuge to separate the cells from the supernatant.

-

Measure IL-1β levels in the supernatant by ELISA.

-

Analyze the cellular infiltrate, particularly neutrophils, in the cell pellet by flow cytometry.

This model utilizes mice with a gain-of-function mutation in the Nlrp3 gene, leading to spontaneous inflammasome activation.

Animals:

-

Nlrp3 mutant mice (e.g., Nlrp3A350VneoR)

Materials:

-

This compound

-

Vehicle

Procedure:

-

Treat neonatal Nlrp3 mutant mice with daily injections of this compound or vehicle.

-

Monitor the survival and body weight of the mice daily.

-

Assess inflammatory markers in the serum, such as IL-1β, by ELISA.

This model investigates the role of NLRP3-mediated inflammation in the development of metabolic disease.

Animals:

-

C57BL/6J mice

Materials:

-

High-fat diet (e.g., 60% kcal from fat)

-

Standard chow diet

-

This compound

-

Vehicle

Procedure:

-

Feed mice a high-fat diet for several weeks to induce obesity and insulin resistance.

-

Treat the HFD-fed mice with daily injections of this compound or vehicle.

-

Monitor metabolic parameters such as body weight, blood glucose levels, and insulin sensitivity (e.g., through glucose and insulin tolerance tests).

-

At the end of the study, collect tissues (e.g., liver, adipose tissue) for histological analysis and measurement of inflammatory markers.

Conclusion

This compound is a highly specific and direct inhibitor of the NLRP3 inflammasome that has proven to be an invaluable research tool. Its well-defined mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile make it a cornerstone for investigating the role of NLRP3 in a multitude of inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of innate immunity and paving the way for the development of novel therapeutics for NLRP3-associated pathologies.

References

- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. rndsystems.com [rndsystems.com]

- 7. rupress.org [rupress.org]

- 8. selleckchem.com [selleckchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Binding of CY-09 to the NLRP3 NACHT Domain

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases.[1] Consequently, NLRP3 has emerged as a key therapeutic target. This document provides a comprehensive technical overview of this compound, a selective and direct small-molecule inhibitor of NLRP3.[2][3][4] We delve into the specific molecular interactions between this compound and the NLRP3 NACHT domain, present quantitative binding and inhibition data, detail the experimental protocols used for its characterization, and visualize the associated biological pathways and workflows. The data herein demonstrates that this compound directly binds to the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequently preventing inflammasome assembly and activation.[5][6]

The NLRP3 Inflammasome Signaling Pathway

NLRP3 inflammasome activation is a tightly regulated two-step process. The priming signal (Signal 1), typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway.[1][7] The activation signal (Signal 2), triggered by diverse stimuli including ATP, nigericin, or monosodium urate (MSU) crystals, induces a series of upstream signaling events such as K+ efflux.[1][7] This leads to a conformational change in NLRP3, promoting its oligomerization. The oligomerized NLRP3 recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its auto-cleavage and activation.[6] Active caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature forms and can also induce a form of inflammatory cell death known as pyroptosis.[7]

Mechanism of Action: this compound Inhibition

This compound acts as a direct inhibitor of NLRP3 inflammasome activation.[5] Its mechanism involves binding to the NACHT domain, a central component responsible for the protein's ATPase activity and oligomerization.[2][6][8] Specifically, this compound targets the ATP-binding site within the NACHT domain, known as the Walker A motif.[1][6][7][9] By occupying this site, this compound competitively inhibits ATP binding and blocks the intrinsic ATPase activity of NLRP3.[5][10] This inhibition is crucial because NLRP3's ability to hydrolyze ATP is essential for the conformational changes that lead to its self-association and the subsequent assembly of the full inflammasome complex.[2][11] Consequently, this compound effectively halts NLRP3 oligomerization, preventing the recruitment of ASC and pro-caspase-1, thereby suppressing the maturation of IL-1β and IL-18.[2][3]

Quantitative Data on this compound Binding and Efficacy

The interaction between this compound and NLRP3 has been quantified through various biochemical and cell-based assays. These studies confirm a direct, high-affinity binding to NLRP3 and effective inhibition of its function at the cellular level.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Method | Value | Target/System | Reference |

|---|---|---|---|---|

| Binding Affinity (Kd) | Microscale Thermophoresis (MST) | ~500 nM | Purified GFP-NLRP3 | [2] |

| ATPase Inhibition | ATPase Activity Assay | 0.1 - 1 µM | Purified Human NLRP3 | [2][5] |

| Cellular Inhibition | Caspase-1/IL-1β Secretion | 1 - 10 µM | LPS-primed BMDMs | [3] |

| Cellular IC50 | NLRP3 Target Engagement | >10 µM | HEK293 Cells |[12] |

Table 2: Specificity and Off-Target Profile of this compound

| Target | Assay Type | Result/Value | Reference |

|---|---|---|---|

| NLRC4, NLRP1, NOD2, RIG-I | ATPase Activity Assay | No effect | [2][5] |

| AIM2, NLRC4 Inflammasomes | Cellular Inflammasome Assay | No specific inhibition | [6] |

| LPS Priming (NF-κB) | Cellular Assay (TNF-α, pro-IL-1β) | No effect | [3][5] |

| Cytochrome P450 1A2 | IC50 Determination | 18.9 µM | [13] |

| Cytochrome P450 2C9 | IC50 Determination | 8.18 µM | [13] |

| Cytochrome P450 2C19 | IC50 Determination | >50 µM | [13] |

| Cytochrome P450 2D6 | IC50 Determination | >50 µM | [13] |

| Cytochrome P450 3A4 | IC50 Determination | 26.0 µM | [13] |

| hERG Channel | Electrophysiology Assay | No activity at 10 µM | |

Experimental Protocols

Characterization of the this compound and NLRP3 interaction relies on a combination of biochemical, biophysical, and cell-based assays. The workflow typically involves confirming direct binding, quantifying the affinity of this interaction, and then assessing the functional consequences in a cellular context.

Biotin Pull-Down Assay

This assay is used to demonstrate a direct physical interaction between this compound and the NLRP3 protein.[5]

-

Objective: To qualitatively assess the binding of this compound to endogenous or overexpressed NLRP3.

-

Methodology:

-

Reagent Preparation: Synthesize a biotinylated analogue of this compound (biotin-CY-09).[5]

-

Lysate Preparation: Prepare cell lysates from relevant cells, such as LPS-primed bone marrow-derived macrophages (BMDMs), PMA-differentiated THP-1 cells, or HEK-293T cells transfected with Flag-tagged NLRP3 or its specific domains (PYD, NACHT, LRR).[5]

-

Incubation: Incubate the cell lysates with biotin-CY-09 for a specified period (e.g., 2-4 hours) at 4°C. For competition experiments, pre-incubate lysates with increasing concentrations of non-biotinylated ("free") this compound before adding biotin-CY-09.[5]

-

Capture: Add streptavidin-coated beads (e.g., agarose or magnetic) to the lysate mixture and incubate to capture the biotin-CY-09 and any bound proteins.[5]

-

Washing: Wash the beads multiple times with lysis buffer to remove non-specific binders.

-

Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE loading buffer and boiling. Analyze the eluates by Western blot using an anti-NLRP3 antibody.[5]

-

-

Expected Outcome: A band corresponding to NLRP3 should be detected in the sample incubated with biotin-CY-09, and this band should decrease in intensity in the presence of competing free this compound.[5] The assay should also show that this compound binds specifically to the NACHT domain construct.[2][5]

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules in solution.[2]

-

Objective: To determine the equilibrium dissociation constant (Kd) for the this compound-NLRP3 interaction.

-

Methodology:

-

Protein Preparation: Purify a fluorescently labeled version of the NLRP3 protein (e.g., GFP-NLRP3).[2]

-

Serial Dilution: Prepare a series of dilutions of this compound in a suitable buffer.

-

Incubation: Mix a constant concentration of GFP-NLRP3 with each dilution of this compound and incubate briefly to allow the binding to reach equilibrium.

-

Measurement: Load the samples into capillaries and measure the thermophoretic movement in an MST instrument. The movement of the fluorescent protein changes upon ligand binding.

-

Data Analysis: Plot the change in thermophoresis against the logarithm of the this compound concentration. Fit the resulting binding curve to an appropriate model to calculate the Kd.[2]

-

-

Expected Outcome: A sigmoidal binding curve from which a Kd of approximately 500 nM is derived, indicating a strong interaction.[2]

NLRP3 ATPase Activity Assay

This biochemical assay measures the enzymatic activity of the NLRP3 NACHT domain and its inhibition by this compound.[5]

-

Objective: To quantify the inhibition of NLRP3's ATP hydrolysis activity by this compound.

-

Methodology:

-

Reagents: Use purified human NLRP3 protein. The assay measures the release of free phosphate from ATP, often using a malachite green-based colorimetric detection reagent.

-

Reaction Setup: In a microplate, incubate purified NLRP3 with ATP in a reaction buffer. For inhibition studies, add varying concentrations of this compound to the reaction wells.[5]

-

Incubation: Allow the enzymatic reaction to proceed for a set time (e.g., 60-90 minutes) at 37°C.

-

Detection: Stop the reaction and add the phosphate detection reagent. Measure the absorbance at the appropriate wavelength (e.g., ~620 nm).

-

Quantification: Calculate the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.

-

-

Expected Outcome: this compound will inhibit the release of free phosphate in a dose-dependent manner, with significant inhibition observed in the 0.1-1 µM range.[2][5]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions within cells, such as NLRP3 self-association (oligomerization) or its interaction with ASC.[14]

-

Objective: To determine if this compound disrupts the interaction between NLRP3 monomers or the interaction between NLRP3 and ASC.

-

Methodology:

-

Cell Treatment: Use LPS-primed BMDMs or transfected HEK-293T cells expressing differentially tagged NLRP3 constructs (e.g., Flag-NLRP3 and VSV-NLRP3). Treat the cells with varying doses of this compound before stimulating with an NLRP3 activator like nigericin.[2]

-

Lysis: Lyse the cells in a non-denaturing buffer that preserves protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the proteins in the complex (e.g., anti-Flag antibody or anti-NLRP3 antibody).

-

Capture: Add Protein A/G beads to pull down the antibody and its bound protein complex.

-

Washing and Elution: Wash the beads to remove non-specific binders and elute the complex.

-

Detection: Analyze the immunoprecipitated samples by Western blot using an antibody against the putative interaction partner (e.g., anti-VSV antibody or anti-ASC antibody).[2]

-

-

Expected Outcome: this compound treatment will reduce the amount of co-precipitated NLRP3 or ASC in a dose-dependent manner, indicating that it blocks inflammasome assembly.[2]

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 8. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Interactions between PCSK9 and NLRP3 inflammasome signaling in atherosclerosis [frontiersin.org]

- 12. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]

- 13. selleckchem.com [selleckchem.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to CY-09: Mechanism and Impact on ASC Oligomerization in NLRP3 Inflammasome Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the small molecule inhibitor CY-09, focusing on its mechanism of action and its direct impact on the assembly of the NLRP3 inflammasome, with a specific emphasis on the inhibition of Apoptosis-associated speck-like protein containing a CARD (ASC) oligomerization. This document synthesizes key findings, presents quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate the core molecular interactions.

Introduction: The NLRP3 Inflammasome

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Among these, the NOD-like receptor family pyrin domain-containing 3 (NLRP3) protein is a key cytosolic sensor that assembles a multi-protein complex known as the NLRP3 inflammasome.[1][2] This complex is a critical signaling platform that, upon activation, triggers potent inflammatory responses.[2]

The assembly of the NLRP3 inflammasome is a tightly regulated, two-step process:

-

Signal 1 (Priming): Typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), this step leads to the activation of the NF-κB signaling pathway. This results in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[3][4]

-

Signal 2 (Activation): A wide array of stimuli, including ATP, crystalline materials like monosodium urate (MSU), and pore-forming toxins like nigericin, trigger the activation and conformational change of the NLRP3 protein.[1][4]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC. ASC itself then undergoes oligomerization, forming a large filamentous structure often referred to as the "ASC speck" or pyroptosome.[5][6] This ASC polymer serves as a scaffold to recruit pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[2][7] It also cleaves Gasdermin D to induce a lytic, pro-inflammatory form of cell death called pyroptosis.[8]

Given the central role of the NLRP3 inflammasome in numerous inflammatory diseases—including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neuroinflammatory disorders—it has become a prime target for therapeutic intervention.[2][9][10] this compound has emerged as a potent and specific small-molecule inhibitor of this pathway.[9]

Mechanism of Action of this compound

This compound is a selective and direct inhibitor of the NLRP3 inflammasome.[9][11] Its mechanism is distinct from many other anti-inflammatory agents as it does not interfere with the initial priming step (Signal 1) of inflammasome activation.[9][11] Instead, this compound directly targets the core sensor protein, NLRP3.

Key aspects of its mechanism include:

-

Direct Binding to NLRP3: this compound directly binds to the ATP-binding motif, also known as the Walker A motif, located in the central NACHT domain of the NLRP3 protein.[1][11][12]

-

Inhibition of ATPase Activity: By occupying the ATP-binding site, this compound inhibits the intrinsic ATPase activity of NLRP3.[9][11][12] This ATPase function is essential for the conformational changes required for NLRP3's activation and subsequent self-oligomerization.[9]

-

Suppression of NLRP3 Oligomerization: By locking NLRP3 in an inactive state and preventing ATP hydrolysis, this compound effectively blocks the ability of individual NLRP3 molecules to assemble into the larger oligomeric scaffold necessary for downstream signaling.[9][11][13]

The Core Impact: Inhibition of ASC Oligomerization

The primary consequence of this compound's inhibition of NLRP3 oligomerization is the suppression of ASC recruitment and subsequent oligomerization.[11] The formation of the ASC speck is the critical amplification step in the inflammasome cascade, bringing together numerous pro-caspase-1 molecules.[6][14]

By preventing the formation of the initial NLRP3 oligomer, this compound ensures that there is no platform to nucleate the polymerization of ASC.[11][15] Experimental evidence confirms that treatment with this compound remarkably suppresses the formation of ASC oligomers in response to various NLRP3 stimuli like nigericin.[11][15] This blockade is the pivotal event that halts the entire downstream signaling cascade, preventing caspase-1 activation, cytokine maturation, and pyroptosis. This compound does not affect the activation of other inflammasomes, such as those formed by NLRP1 or NLRC4, highlighting its specificity for the NLRP3 pathway.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key data regarding its inhibitory activity and binding affinity.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Type | Stimulus | IC50 / Effective Concentration | Citation |

|---|---|---|---|---|

| Caspase-1 Activation & IL-1β Secretion | LPS-primed BMDMs | MSU, Nigericin, ATP | Dose-dependent inhibition at 1-10 µM | [11] |

| IL-1β Secretion | LPS-primed PBMCs | Nigericin | Dose-dependent inhibition | [13] |

| NLRP3 ATPase Activity | Recombinant NLRP3 | - | Direct Inhibition | [9] |

| Cytochrome P450 Inhibition | Human Liver Microsomes| - | IC50: 1A2 (18.9 µM), 2C9 (8.18 µM), >50 µM for 2C19 & 2D6, 3A4 (26.0 µM) |[16] |

Table 2: Binding Affinity and In Vivo Effects of this compound

| Parameter | Model System | Measurement | Value / Observation | Citation |

|---|---|---|---|---|

| Binding Affinity (Kd) | Recombinant NLRP3 | - | 500 nM | |

| IL-1β Production & Neutrophil Influx | Mouse Model of Gout (MSU-induced) | ELISA & Cell Counting | Significant suppression in vivo | [7][11] |

| Survival Rate | Mouse Model of CAPS | Survival | Increased survival from days 30 to 48 | [11] |

| Inflammatory Pain | LPS or Formalin-induced Mouse Models | Behavioral Tests & RT-PCR | Reduced hyperalgesia and cytokine expression |[7][17] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research into this compound's effects. The following are protocols for key assays used to characterize its impact on inflammasome activation.

5.1 ASC Oligomerization Assay by Chemical Cross-linking

This assay directly visualizes the formation of ASC oligomers, which is a hallmark of inflammasome activation.

-

Cell Culture and Treatment:

-

Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells.

-

Prime cells with 1 µg/mL LPS for 2-3 hours.

-

Pre-incubate cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle control for 1 hour.

-

Stimulate with an NLRP3 activator (e.g., 5 µM Nigericin for 30-60 minutes).

-

-

Cell Lysis and Pellet Isolation:

-

Lyse the cells with a Triton X-100-based buffer.

-

Centrifuge the lysates at low speed (e.g., 6000 x g) for 15 minutes at 4°C to pellet the large, insoluble ASC specks.

-

-

Cross-linking:

-

Wash the pellet with PBS.

-

Resuspend the pellet in PBS and add 2 mM disuccinimidyl suberate (DSS).

-

Incubate for 30 minutes at room temperature with rotation to cross-link the proteins within the complex.

-

Quench the reaction with Tris buffer.

-

-

Western Blot Analysis:

-

Centrifuge to pellet the cross-linked complexes and resuspend in SDS-PAGE sample buffer.

-

Separate the proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ASC antibody to visualize ASC monomers, dimers, trimers, and higher-order oligomers. A reduction in the higher molecular weight bands in this compound-treated samples indicates inhibition.[6][18][19]

-

5.2 Cytokine Release Measurement by ELISA

This protocol quantifies the secretion of mature IL-1β, a primary downstream effector of inflammasome activation.

-

Cell Culture and Treatment:

-

Seed LPS-primed BMDMs or human PBMCs in a multi-well plate.

-

Treat with this compound or vehicle control, followed by an NLRP3 activator (e.g., ATP, MSU, Nigericin).[11]

-

-

Supernatant Collection:

-

After the stimulation period, centrifuge the plate to pellet cells and debris.

-

Carefully collect the cell-free supernatant.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for IL-1β (mouse or human, as appropriate).

-

Perform the assay according to the manufacturer's instructions, which typically involves coating a plate with a capture antibody, adding supernatants and standards, adding a detection antibody, adding a substrate, and reading the absorbance on a plate reader.

-

Calculate the concentration of IL-1β based on the standard curve.[4]

-

5.3 Caspase-1 Activation by Western Blot

This assay detects the active form of caspase-1, which is a direct product of inflammasome assembly.

-

Sample Preparation:

-

Following cell treatment as described in 5.1, collect both the cell culture supernatant and the cell lysate.

-

Proteins in the supernatant can be concentrated using methanol/chloroform precipitation.[18]

-

-

Western Blot Analysis:

-

Run both lysate and supernatant samples on an SDS-PAGE gel and transfer to a membrane.

-

Probe the membrane with an antibody that detects caspase-1.

-

The presence of the cleaved p20 subunit in the supernatant and/or lysate is indicative of caspase-1 activation.[13] A decrease in the p20 band in this compound-treated samples demonstrates inhibition.

-

Visualizing Pathways and Workflows

6.1 NLRP3 Inflammasome Signaling and this compound Inhibition

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and highlights the specific inhibitory step of this compound.

Caption: NLRP3 inflammasome pathway and the inhibitory action of this compound.

6.2 Experimental Workflow for ASC Oligomerization Assay

The following diagram outlines the logical flow of the experimental protocol used to assess the impact of this compound on ASC oligomerization.

Caption: Experimental workflow for detecting ASC oligomerization inhibition.

Conclusion

This compound is a highly specific and direct-acting inhibitor of the NLRP3 inflammasome. By binding to the NACHT domain of NLRP3, it potently inhibits the protein's essential ATPase activity. This action prevents the initial NLRP3 oligomerization event required for inflammasome activation. The critical downstream consequence of this inhibition is the complete blockade of ASC recruitment and oligomerization into the characteristic "speck" structure. This effectively dismantles the inflammasome signaling platform, preventing caspase-1 activation and the release of mature IL-1β and IL-18. The robust in vitro and in vivo data make this compound a valuable tool for studying NLRP3-driven inflammation and a promising therapeutic candidate for a wide range of associated inflammatory disorders.

References

- 1. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 2. Development of small molecule inhibitors targeting NLRP3 inflammasome pathway for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]

- 7. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rupress.org [rupress.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of an ASC oligomerization inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking. | Semantic Scholar [semanticscholar.org]

The Specificity of CY-09 for NLRP3 Over Other NLR Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the small molecule inhibitor CY-09 for the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and pharmacology. This document details the mechanism of action of this compound, presents quantitative data on its selectivity, and provides detailed experimental protocols for assessing its specificity.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[1] As such, NLRP3 has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.

This compound is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[2] It has been shown to have therapeutic effects in mouse models of CAPS and type 2 diabetes.[3] This guide focuses on the molecular basis for this compound's specificity for NLRP3 over other NLR family members and related innate immune sensors.

Mechanism of Action: Direct Binding and Inhibition of ATPase Activity

This compound exerts its inhibitory effect through a direct interaction with the NLRP3 protein.[2] Specifically, this compound binds to the ATP-binding motif, also known as the Walker A motif, located within the central NACHT domain of NLRP3.[4] This binding event directly interferes with the ATPase activity of NLRP3, which is an essential prerequisite for its oligomerization and the subsequent assembly of the inflammasome complex.[5] By inhibiting NLRP3's ability to hydrolyze ATP, this compound effectively prevents the downstream activation of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[2]

Caption: NLRP3 inflammasome signaling and this compound's mechanism of action.

Quantitative Data on the Specificity of this compound

The selectivity of this compound for NLRP3 has been demonstrated through various biochemical and cell-based assays. The following tables summarize the key quantitative data supporting the specificity of this compound.

Table 1: Binding Affinity and Inhibitory Activity of this compound against NLRP3

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 500 nM | MicroScale Thermophoresis (MST) | [3][6][7] |

| IC50 (NLRP3 ATPase Activity) | ~0.1 - 1 µM | In vitro ATPase Assay | [5] |

| Effective Inhibitory Concentration (Cell-based) | 1 - 10 µM | IL-1β Secretion Assay (LPS-primed BMDMs) | [2] |

Table 2: Specificity of this compound for NLRP3 over other NLR and Related Proteins

| Protein Target | Effect of this compound (1 µM) on ATPase Activity | Reference |

| NLRP3 | Inhibited | [5][6] |

| NLRP1 | No effect | [5][6] |

| NLRC4 | No effect | [5][6] |

| NOD2 | No effect | [5][6] |

| RIG-I | No effect | [5][6] |

Table 3: Specificity of this compound in Cellular Inflammasome Activation Assays

| Inflammasome | Activator | Effect of this compound | Reference |

| NLRP3 | Nigericin, ATP, MSU | Inhibited | [2] |

| AIM2 | Cytosolic dsDNA (poly(dA:dT)) | No effect | |

| NLRC4 | Salmonella typhimurium infection | No effect |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.

General Cell Culture and Reagents

-

Cell Lines: Bone marrow-derived macrophages (BMDMs) from C57BL/6 mice, THP-1 human monocytic cell line, HEK293T cells.

-

Reagents: Lipopolysaccharide (LPS), Nigericin, ATP, Monosodium Urate (MSU) crystals, poly(dA:dT), Lipofectamine 2000, Salmonella typhimurium.

NLRP3 Inflammasome Activation and Inhibition Assay

-

Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in 12-well plates at a density of 1 x 10^6 cells/well.

-

Priming: Prime cells with 1 µg/mL LPS for 4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.

-

Activation: Stimulate the cells with an NLRP3 activator:

-

Nigericin (10 µM) for 1 hour.

-

ATP (5 mM) for 30 minutes.

-

MSU crystals (150 µg/mL) for 6 hours.

-

-

Sample Collection: Collect the cell culture supernatants and lyse the cells.

-

Analysis: Measure IL-1β and caspase-1 p20 in the supernatants by ELISA and Western blot, respectively. Analyze cell lysates for pro-IL-1β and actin as controls.

Specificity Assays for AIM2 and NLRC4 Inflammasomes

-

AIM2 Inflammasome Activation:

-

Follow steps 1-3 from the NLRP3 protocol.

-

For activation, transfect the cells with 1 µg/mL poly(dA:dT) using Lipofectamine 2000 for 6 hours.

-

Analyze supernatants and lysates as described above.

-

-

NLRC4 Inflammasome Activation:

-

Seed BMDMs as described above. Priming with LPS is not required for canonical NLRC4 activation by Salmonella.

-

Pre-incubate cells with this compound or vehicle for 1 hour.

-

Infect cells with Salmonella typhimurium at a multiplicity of infection (MOI) of 10 for 1 hour.

-

Replace the medium with fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria and incubate for an additional 1-2 hours.

-

Analyze supernatants and lysates as described above.

-

In Vitro ATPase Activity Assay

-

Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT, and 1 mM ATP.

-

Protein Incubation: Add purified recombinant human NLRP3, NLRP1, NLRC4, NOD2, or RIG-I protein to the reaction mixture.

-

Inhibitor Addition: Add this compound (e.g., 1 µM) or vehicle control to the respective reaction tubes.

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.

Biotin-CY-09 Pulldown Assay

-

Cell Lysate Preparation: Lyse HEK293T cells overexpressing Flag-tagged NLRP3 or its domains (NACHT, LRR, PYD) in a mild lysis buffer.

-

Biotin-CY-09 Incubation: Incubate the cell lysates with biotinylated this compound for 2-4 hours at 4°C with gentle rotation.

-

Streptavidin Bead Capture: Add streptavidin-coated magnetic beads to the lysates and incubate for another 1 hour at 4°C to capture the biotin-CY-09-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze by Western blotting using an anti-Flag antibody.

Visualizing Experimental Workflows and Logical Relationships

Caption: Workflow for assessing this compound's inflammasome specificity.

Caption: Biotin-CY-09 pulldown assay workflow.

Conclusion

The available biochemical and cellular data strongly support the high specificity of this compound for the NLRP3 inflammasome. Its mechanism of action, involving direct binding to the ATP-binding site of the NLRP3 NACHT domain and subsequent inhibition of its ATPase activity, distinguishes it from other inflammasome inhibitors. The lack of activity against other NLR family members like NLRP1 and NLRC4, as well as the AIM2 inflammasome, underscores its targeted nature. This specificity makes this compound a valuable tool for studying the role of the NLRP3 inflammasome in health and disease, and a promising lead compound for the development of targeted anti-inflammatory therapies.

References

- 1. rupress.org [rupress.org]

- 2. Protocol for measuring NLRC4 inflammasome activation and pyroptosis in murine bone-marrow-derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human NAIP/NLRC4 and NLRP3 inflammasomes detect Salmonella type III secretion system activities to restrict intracellular bacterial replication | PLOS Pathogens [journals.plos.org]

- 6. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

CY-09 and its therapeutic potential in inflammatory diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the pathogenesis of a wide spectrum of inflammatory diseases. Its activation leads to the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, direct and specific inhibition of the NLRP3 inflammasome presents a highly attractive therapeutic strategy. This document provides a comprehensive technical overview of CY-09, a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome. We will delve into its mechanism of action, summarize its pharmacological profile, and detail its demonstrated therapeutic potential in various preclinical models of inflammatory disorders. This guide is intended to serve as a resource for researchers and drug development professionals investigating novel anti-inflammatory therapeutics.

Introduction: The NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response.[1] Its activation is a two-step process.[2] The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which leads to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[3][4] The second step, "activation," is triggered by a diverse range of stimuli, including ATP, crystalline structures like monosodium urate (MSU), and pore-forming toxins.[3] This leads to the assembly of the inflammasome complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1.[5] This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their biologically active forms for secretion.[3][4] Dysregulation of NLRP3 activation is a known driver of numerous diseases, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes (T2D), gout, Alzheimer's disease, and osteoarthritis.[1][6][7]

This compound: A Selective, Direct NLRP3 Inhibitor

This compound is a small-molecule inhibitor identified as a potent, selective, and direct antagonist of the NLRP3 inflammasome.[6][8] It represents a significant advancement over other reported inhibitors that often exhibit off-target effects or whose precise mechanisms are not fully understood.[6] this compound has demonstrated remarkable therapeutic efficacy in multiple mouse models of NLRP3-driven diseases and is active in human cells ex vivo.[6][8]

Mechanism of Action

This compound exerts its inhibitory effect through a direct and specific interaction with the NLRP3 protein.[6] It binds to the ATP-binding motif (Walker A motif) within the NACHT domain of NLRP3.[3] This binding directly inhibits the intrinsic ATPase activity of NLRP3, which is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[6][8] By preventing NLRP3 oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the maturation and release of IL-1β.[6][9] Importantly, this compound's action is specific to NLRP3; it does not inhibit the activation of other inflammasomes like AIM2 or NLRC4, nor does it affect the upstream NF-κB priming step.[6][8]

Quantitative Data Summary

This compound has been characterized through various in vitro and in vivo studies, yielding key quantitative data on its potency, specificity, and pharmacokinetic profile.

Table 1: Pharmacokinetic and In Vitro Profile of this compound

| Parameter | Value | Species/System | Reference |

| Pharmacokinetics | |||

| Half-life (t½) | 2.4 h | Mouse (C57BL/6J) | [6][10] |

| Bioavailability (Oral) | 72% | Mouse (C57BL/6J) | [6][10] |

| Area Under Curve (AUC) | 8,232 h·ng/mL | Mouse (C57BL/6J) | [6][10] |

| Binding Affinity | |||

| Dissociation Constant (Kd) | 500 nM | Purified human NLRP3 | |

| In Vitro Efficacy | |||

| IL-1β Secretion Inhibition | Dose-dependent (1-10 µM) | LPS-primed mouse BMDMs | [8][9] |

| Caspase-1 Activation Inhibition | Dose-dependent (1-10 µM) | LPS-primed mouse BMDMs | [8][9] |

| CYP450 Inhibition (IC50) | |||

| CYP1A2 | 18.9 µM | Human liver microsomes | [10] |

| CYP2C9 | 8.18 µM | Human liver microsomes | [10] |

| CYP2C19 | >50 µM | Human liver microsomes | [10] |

| CYP2D6 | >50 µM | Human liver microsomes | [10] |

| CYP3A4 | 26.0 µM | Human liver microsomes | [10] |

Table 2: Summary of Preclinical Efficacy of this compound in Disease Models

| Disease Model | Species | Key Findings | Reference |

| Cryopyrin-Associated Autoinflammatory Syndrome (CAPS) | Mouse (Nlrp3 A350VneoR) | Increased body weight and survival rate (up to 48 days).[6] | [6] |

| Type 2 Diabetes (T2D) | Mouse (High-Fat Diet-induced) | Reversed hyperglycemia and insulin resistance; reduced hepatic steatosis.[6] | [6][8] |

| Gout / Peritonitis | Mouse (MSU-induced) | Suppressed IL-1β production and neutrophil influx in peritoneal lavage fluid.[6] | [6][11] |

| Alzheimer's Disease (AD) | Mouse (3xTg-AD) | Restored cerebral glucose metabolism, reduced Aβ and tau pathology, and relieved cognitive impairment.[12] | [12][13] |

| Inflammatory Pain | Mouse (LPS or Formalin-induced) | Alleviated thermal hyperalgesia and reduced paw licking time; decreased levels of IL-1β, IL-6, and TNF-α.[11] | [11][14] |

| Osteoarthritis (OA) | Mouse (DMM-induced) | Protected against cartilage degradation and maintained extracellular matrix homeostasis.[7] | [7] |

| Diabetic Nephropathy (DN) | Mouse (db/db) | Reduced inflammation, oxidative stress, apoptosis, and fibrosis in the kidney.[15] | [15] |

| Depression | Mouse (LPS-induced) | Exhibited antidepressant-like effects by alleviating neuroinflammation in microglia.[16] | [16] |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of findings. Below are protocols for key experiments used to characterize this compound.

In Vitro NLRP3 Inflammasome Activation and Inhibition

This protocol describes the induction of NLRP3 activation in macrophages and its inhibition by this compound.

-

Cell Culture : Culture bone marrow-derived macrophages (BMDMs) from mice or PMA-differentiated THP-1 cells in complete RPMI-1640 medium.

-

Priming (Signal 1) : Prime cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.[2]

-

Inhibitor Treatment : Pre-incubate the primed cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 1 hour.[8]

-

Activation (Signal 2) : Stimulate the cells with an NLRP3 agonist such as Nigericin (e.g., 10 µM for 30 min), ATP (e.g., 1 mM for 2 h), or MSU crystals (e.g., 250 µg/mL for 6 h).[2][8][9]

-

Sample Collection : Collect the culture supernatants and cell lysates.

-

Analysis :

NLRP3 Oligomerization Assay (SDD-AGE)

This assay visualizes the high-molecular-weight oligomers of NLRP3 and ASC.

-

Cell Treatment : Prime and stimulate BMDMs as described in protocol 4.1, with or without this compound treatment.

-

Lysis : Lyse the cells in a Triton X-100-based buffer.

-

Semi-Denaturing Detergent Agarose Gel Electrophoresis (SDD-AGE) :

-

Mix cell lysates with 4x sample buffer (without β-mercaptoethanol or boiling).

-

Run the samples on a 1.5% vertical agarose gel.

-

-

Transfer and Immunoblotting : Transfer proteins to a nitrocellulose membrane and perform immunoblotting for NLRP3 or ASC to detect large, SDS-resistant oligomers.[6] A reduction in the high-molecular-weight bands in this compound-treated samples indicates inhibition of oligomerization.[6]

In Vivo Mouse Model of MSU-Induced Peritonitis

This model assesses the in vivo efficacy of this compound in an acute gout-like inflammation model.

-

Animal Model : Use C57BL/6J mice.[6]

-

Drug Administration : Administer this compound (formulated in 10% DMSO, 10% Solutol HS 15, and 80% saline) or vehicle control via intraperitoneal (i.p.) injection.[6]

-

Inflammation Induction : One hour after drug administration, inject MSU crystals (e.g., 1 mg in PBS) i.p. to induce peritonitis.[6]

-

Sample Collection : After 6 hours, euthanize the mice and collect peritoneal lavage fluid.

-

Analysis :

Conclusion and Future Directions

This compound has emerged as a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome. Its mechanism of action, centered on the inhibition of NLRP3's ATPase activity, prevents inflammasome assembly and subsequent pro-inflammatory cytokine release.[6] Extensive preclinical data robustly supports its therapeutic potential across a range of NLRP3-mediated inflammatory conditions, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases.[6][8][12] Its favorable pharmacokinetic profile in mice further underscores its potential as a drug candidate.[10]

Future research should focus on completing comprehensive preclinical safety and toxicology studies to enable the transition to clinical trials. Investigating the efficacy of this compound in additional chronic inflammatory disease models is also warranted. The continued study of this compound will not only advance its path toward clinical application but also serve as a valuable pharmacological tool to further dissect the complex role of the NLRP3 inflammasome in human health and disease.[6][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclic Stretch Negatively Regulates IL-1β Secretion Through the Inhibition of NLRP3 Inflammasome Activation by Attenuating the AMP Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plasticheal.eu [plasticheal.eu]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. rupress.org [rupress.org]

- 7. This compound attenuates the progression of osteoarthritis via inhibiting NLRP3 inflammasome-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound Alleviates the Depression-like Behaviors via Inhibiting NLRP3 Inflammasome-Mediated Neuroinflammation in Lipopolysaccharide-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling CY-09: A Technical Primer on a Novel NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 has emerged as a potent and selective small molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This technical guide provides an in-depth overview of the early research and discovery of this compound, detailing its mechanism of action, key experimental findings, and the methodologies employed in its initial characterization. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. The discovery of this compound represents a significant advancement in the development of targeted therapeutics for these conditions.

Mechanism of Action

This compound exerts its inhibitory effect through direct interaction with the NLRP3 protein. Specifically, it binds to the ATP-binding motif within the NACHT domain of NLRP3.[1][2] This binding event competitively inhibits the ATPase activity of NLRP3, a crucial step for its activation and the subsequent assembly of the inflammasome complex. By preventing ATP hydrolysis, this compound effectively blocks the downstream signaling cascade, leading to the suppression of inflammasome activation, caspase-1 cleavage, and the release of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

Signaling Pathway

The inhibitory action of this compound on the NLRP3 inflammasome pathway can be visualized as follows:

References

The Potential of CY-09 in Preclinical Gout Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gout is a debilitating inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in joints, which triggers a potent inflammatory response. A key driver of this inflammation is the activation of the NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome. This multi-protein complex, upon sensing MSU crystals, initiates a signaling cascade leading to the maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β), a central mediator of acute gout flares. Consequently, direct inhibition of the NLRP3 inflammasome presents a highly promising therapeutic strategy. This technical guide focuses on CY-09, a selective, direct, small-molecule inhibitor of NLRP3, and summarizes its mechanism of action and efficacy demonstrated in preclinical models relevant to gout.

Introduction to Gout and the NLRP3 Inflammasome

Gout is precipitated by hyperuricemia, a condition of elevated uric acid levels in the blood, leading to the formation of MSU crystals.[1] These crystals act as a danger signal, recognized by innate immune cells, primarily macrophages, within the joint.[2] This recognition triggers the assembly and activation of the NLRP3 inflammasome.[2]

The activation is a two-step process:

-

Priming (Signal 1): Often initiated by signals like lipopolysaccharide (LPS), this step involves the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[3]

-

Activation (Signal 2): MSU crystals provide the second signal, leading to the oligomerization of NLRP3, recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and subsequent auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[2][4]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are secreted from the cell.[2] IL-1β, in particular, orchestrates the inflammatory cascade in gout, recruiting neutrophils and other immune cells to the joint, causing intense pain, swelling, and redness.[5] Given this central role, targeting the NLRP3 inflammasome directly offers a specific and upstream approach to mitigating gouty inflammation.

This compound: A Direct Inhibitor of NLRP3

This compound is a small-molecule compound identified as a selective and direct inhibitor of the NLRP3 inflammasome.[1] Unlike other compounds that may have multiple biological activities, this compound's primary mechanism is the direct targeting of the NLRP3 protein itself.[1]

Mechanism of Action

Preclinical studies have elucidated a precise mechanism for this compound:

-

Direct Binding: this compound directly binds to the Walker A motif, an ATP-binding site, located within the central NACHT domain of the NLRP3 protein.[1][3] The binding affinity (Kd) has been measured at approximately 500 nM.[6]

-

Inhibition of ATPase Activity: The NACHT domain of NLRP3 possesses essential ATPase activity required for its conformational changes and subsequent oligomerization.[2] By binding to the ATP-binding site, this compound directly inhibits this ATPase activity.[1][2]

-

Suppression of Inflammasome Assembly: The inhibition of ATPase activity prevents the self-oligomerization of NLRP3. This blockade is a critical upstream step that prevents the recruitment of the ASC adaptor protein and pro-caspase-1, thereby halting the assembly of the functional inflammasome complex.[1][7]

This targeted action effectively stops the downstream activation of caspase-1 and the maturation and secretion of IL-1β.[7] Importantly, this compound specifically inhibits NLRP3 inflammasome activation without affecting the initial priming step of pro-IL-1β and NLRP3 transcription.[7]

Preclinical Efficacy in Gout-Relevant Models

The therapeutic potential of this compound has been evaluated in various in vitro and in vivo models that recapitulate key aspects of gouty inflammation.

In Vitro Inhibition of Inflammasome Activation

In studies using lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs), this compound demonstrated a potent and dose-dependent inhibitory effect on NLRP3 activation triggered by MSU crystals.[2]

| Model | Stimulant | Concentration of this compound | Effect | Reference |

| LPS-Primed Mouse BMDMs | MSU Crystals | 1-10 µM | Dose-dependent inhibition of Caspase-1 activation and IL-1β secretion | [2] |

| LPS-Primed Mouse BMDMs | Nigericin | 1-10 µM | Dose-dependent inhibition of Caspase-1 activation and IL-1β secretion | [2] |

| LPS-Primed Mouse BMDMs | ATP | 1-10 µM | Dose-dependent inhibition of Caspase-1 activation and IL-1β secretion | [2] |

Table 1: Summary of In Vitro Efficacy of this compound

In Vivo Efficacy in an MSU-Induced Peritonitis Model

An MSU-induced peritonitis model in mice is a well-established system for studying acute gouty inflammation in vivo. In this model, this compound demonstrated significant therapeutic effects.[5]

| Model | Parameter Measured | Treatment | Result | Reference |

| MSU-Induced Peritonitis in C57BL/6J Mice | IL-1β in Serum | This compound (40 mg/kg) | Significant reduction vs. vehicle (P < 0.001) | [5] |

| MSU-Induced Peritonitis in C57BL/6J Mice | IL-1β in Peritoneal Lavage | This compound (40 mg/kg) | Significant reduction vs. vehicle (P < 0.001) | [5] |

| MSU-Induced Peritonitis in C57BL/6J Mice | Neutrophil Influx (Peritoneal Cavity) | This compound (40 mg/kg) | Significant reduction vs. vehicle (P < 0.001) | [5] |

Table 2: Summary of In Vivo Efficacy of this compound in an MSU-Induced Peritonitis Model

These results show that systemic administration of this compound can effectively block MSU-induced IL-1β production and the subsequent recruitment of neutrophils, which are hallmarks of an acute gout attack.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. The protocols below are based on the study by Jiang et al. (2017).

In Vitro NLRP3 Inflammasome Activation Assay

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are harvested from the femurs and tibias of C57BL/6J mice and cultured for 7 days in DMEM supplemented with 10% FBS, penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.

-

Priming: BMDMs are seeded in 24-well plates and primed with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Inhibition: Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.

-

Activation: The NLRP3 inflammasome is activated by adding MSU crystals (200 µg/mL) for 6 hours.

-

Analysis:

-

IL-1β Measurement: Supernatants are collected, and the concentration of mature IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Caspase-1 Activation: Supernatants are precipitated with methanol/chloroform. Cell lysates and precipitated supernatants are analyzed by Western blot using antibodies against the p20 subunit of activated caspase-1.

-

In Vivo MSU-Induced Peritonitis Model

-

Animals: 8-10 week old male C57BL/6J mice are used.

-

Treatment: Mice are administered this compound (e.g., 40 mg/kg) or an equivalent volume of vehicle control via intraperitoneal (i.p.) or oral (p.o.) route.

-

Induction of Peritonitis: One hour after treatment, mice are injected intraperitoneally with 1 mg of MSU crystals suspended in sterile PBS.

-

Sample Collection: After 6 hours, mice are euthanized.

-

Peritoneal Lavage: The peritoneal cavity is washed with 5 mL of ice-cold PBS. The collected peritoneal fluid is centrifuged to separate cells from the supernatant.

-

Blood Collection: Blood is collected via cardiac puncture, and serum is prepared for cytokine analysis.

-

-

Analysis:

-

Cytokine Quantification: IL-1β levels in the peritoneal lavage fluid supernatant and serum are measured by ELISA.

-

Neutrophil Count: The cell pellet from the peritoneal lavage is resuspended, and total cells are counted. Cells are then stained with fluorescently-labeled antibodies against Ly6G and CD11b and analyzed by flow cytometry to quantify the number of neutrophils recruited to the peritoneal cavity.

-

Conclusion and Future Directions

The preclinical data strongly support the potential of this compound as a therapeutic agent for gout. Its specific and direct mechanism of action—inhibiting NLRP3 ATPase activity—positions it as a promising candidate for selectively targeting the origin of gouty inflammation.[1] The in vivo efficacy in an MSU-induced inflammation model further validates its therapeutic potential.[5]

Future preclinical research should focus on:

-

Chronic Gout Models: Evaluating the efficacy of this compound in models that replicate the chronic and tophaceous stages of gout to assess its impact on joint damage and crystal resolution.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Further characterizing the PK/PD profile of this compound to optimize dosing regimens for sustained NLRP3 inhibition.

-

Safety and Toxicology: Conducting comprehensive safety and toxicology studies to establish a favorable therapeutic window for clinical development.

References

- 1. rupress.org [rupress.org]

- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 4. Role of NLRP3 in the pathogenesis and treatment of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]